molecular formula C7H4BrFN2 B1372922 5-Amino-4-bromo-2-fluorobenzonitrile CAS No. 893615-28-6

5-Amino-4-bromo-2-fluorobenzonitrile

Cat. No. B1372922
CAS RN: 893615-28-6
M. Wt: 215.02 g/mol
InChI Key: OEUSZURPQIOSCD-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorobenzonitrile is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and electronic materials . It is a derivative of benzonitrile, bearing an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively .


Synthesis Analysis

In the synthesis of this compound, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts undergo cyclization to give the corresponding ketones .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-bromo-2-fluorobenzonitrile consists of a benzonitrile core with an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .


Chemical Reactions Analysis

In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .


Physical And Chemical Properties Analysis

5-Amino-4-bromo-2-fluorobenzonitrile is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Pharmaceutical Intermediates

5-Amino-4-bromo-2-fluorobenzonitrile: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various drug molecules, particularly those that exhibit anti-cancer, anti-fungal, and anti-viral properties . Its unique structure allows for the introduction of fluorine atoms into bioactive compounds, which can significantly alter their pharmacological activity.

Agrochemical Synthesis

This compound plays a crucial role in the agrochemical industry. It serves as a precursor in the synthesis of pesticides and herbicides . The bromine and fluorine atoms present in the compound are often involved in reactions that lead to the formation of compounds with potent biological activity against a wide range of agricultural pests.

Organic Light-Emitting Diode (OLED) Intermediates

In the field of electronics, 5-Amino-4-bromo-2-fluorobenzonitrile is used as an intermediate in the production of OLED materials . These materials are essential for creating high-quality displays with excellent color reproduction and energy efficiency.

Liquid Crystal Synthesis

The compound is also instrumental in the synthesis of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals. They are widely used in displays, such as those found in watches, calculators, and televisions.

Heterocyclic Chemistry

Researchers use 5-Amino-4-bromo-2-fluorobenzonitrile to synthesize various heterocyclic compounds . These compounds are a major class of organic chemicals that are not only prevalent in many pharmaceuticals but also in many dyes and agrochemicals.

Material Science Research

In material science, this compound is used to develop new materials with potential applications in various fields, including nanotechnology and polymer science . The introduction of fluorine atoms can lead to materials with altered surface properties, thermal stability, and chemical resistance.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers The relevant papers for 5-Amino-4-bromo-2-fluorobenzonitrile include studies on the application of aryloximes as solid-phase ketone linkers . These papers provide valuable insights into the synthesis and potential applications of this compound.

properties

IUPAC Name

5-amino-4-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSZURPQIOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696937
Record name 5-Amino-4-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-bromo-2-fluorobenzonitrile

CAS RN

893615-28-6
Record name 5-Amino-4-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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